molecular formula C21H19BrO3 B4297066 ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate

ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate

Cat. No.: B4297066
M. Wt: 399.3 g/mol
InChI Key: MRWBTWFATINAKT-UHFFFAOYSA-N
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Description

Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the bromophenyl and phenyl groups. The esterification step is usually carried out using ethanol and an acid catalyst under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents include bromobenzene, phenylacetic acid, and ethyl alcohol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and is used for its antimicrobial properties.

Uniqueness

Ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring with both bromophenyl and phenyl groups, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO3/c1-2-25-21(24)20-18(15-8-10-17(22)11-9-15)12-16(13-19(20)23)14-6-4-3-5-7-14/h3-11,13,18,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWBTWFATINAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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